molecular formula C17H13F2N5O B2991663 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034394-26-6

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2991663
CAS No.: 2034394-26-6
M. Wt: 341.322
InChI Key: WUWREXRGQUAZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C17H13F2N5O and its molecular weight is 341.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Substituent Effects on Pyrid-2-yl Ureas

Research has explored the equilibrium between conformational isomers of pyrid-2-yl ureas in different environments. The study by Chien et al. (2004) investigated the substituent effects on these ureas towards intramolecular hydrogen bonding and cytosine complexation, highlighting their potential in designing molecules with specific binding capabilities and molecular recognition properties (Chia-Hui Chien et al., 2004).

Metallo-supramolecular Assemblies

Troff et al. (2012) demonstrated how pyridine-substituted urea ligands can be utilized to self-assemble into metallo-supramolecular macrocycles, indicating their importance in constructing complex molecular architectures for various applications, including catalysis and nanotechnology (Ralf W. Troff et al., 2012).

Hydrogel Formation and Anion Tuning

The work by Lloyd and Steed (2011) on hydrogels formed by urea derivatives highlights the tunability of gel properties through anion interactions. This research offers insights into designing smart materials for drug delivery systems and tissue engineering (G. Lloyd & J. Steed, 2011).

Anion Binding by Mixed N,S-donor Ligands

Research by Qureshi et al. (2009) into the binding of ion pairs by mixed N,S-donor 2-ureidopyridine ligands offers valuable information for the development of sensors and separation materials that can selectively recognize and bind specific anions (Naseem Qureshi et al., 2009).

Synthesis of Fluorinated Heterocycles

Sloop et al. (2002) discussed the synthesis of fluorinated heterocycles using urea derivatives, contributing to the field of medicinal chemistry by providing routes to novel compounds with potential therapeutic applications (Joseph Sloop et al., 2002).

Crystal Structure Analysis

The crystal structure analysis of compounds related to "1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea" has been performed, aiding in the understanding of molecular geometries and interactions critical for designing new materials with desired physical and chemical properties. An example includes the work by Cho et al. (2015), which provided insights into the molecular arrangement and potential applications in the design of insecticides (Seonghwa Cho et al., 2015).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O/c18-12-2-1-3-13(19)16(12)24-17(25)23-10-14-15(22-9-8-21-14)11-4-6-20-7-5-11/h1-9H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWREXRGQUAZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.